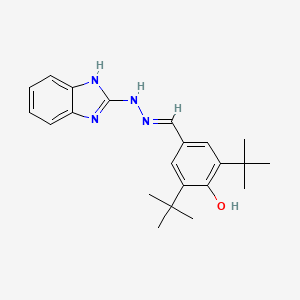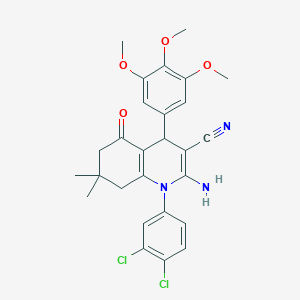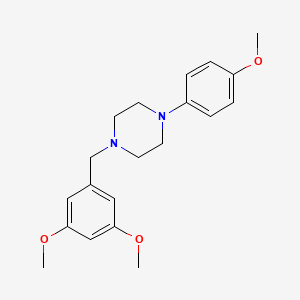![molecular formula C14H13ClN2OS B6044376 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6044376.png)
2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one, also known as CCT-137690, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves the inhibition of the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in cancer cell growth and survival. By inhibiting BRD4, 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one disrupts the expression of genes that are essential for cancer cell growth, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. In preclinical studies, it has been found to reduce tumor growth and induce apoptosis in cancer cells. Additionally, 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. These effects suggest that 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has the potential to be used as a therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is its high selectivity for BRD4, which reduces the risk of off-target effects. Additionally, 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to have good pharmacokinetic properties, making it a viable candidate for further studies. However, one limitation of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is its low solubility, which can make it difficult to administer in vivo. Future studies will need to address this issue to fully evaluate the potential of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one as an anticancer agent.
Orientations Futures
There are several future directions for the study of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one in vivo. Finally, the potential of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one as a combination therapy with other anticancer agents should be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a promising small molecule inhibitor that has shown potential as an anticancer agent in preclinical studies. Its high selectivity for BRD4 and good pharmacokinetic properties make it a viable candidate for further studies. Future research should focus on developing more efficient synthesis methods, evaluating the safety and efficacy of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one in vivo, and exploring its potential as a combination therapy with other anticancer agents.
Méthodes De Synthèse
The synthesis method of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves the condensation of 3-chlorobenzyl mercaptan with cyclopentanone in the presence of a base, followed by cyclization with guanidine. The final product is obtained after purification by column chromatography. This method has been optimized for high yield and purity, making 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one a viable candidate for further studies.
Applications De Recherche Scientifique
2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. In addition, 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs. These findings suggest that 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has the potential to be used as a new therapeutic option for cancer treatment.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-4-1-3-9(7-10)8-19-14-16-12-6-2-5-11(12)13(18)17-14/h1,3-4,7H,2,5-6,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVNHESMKYWCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)
![methyl (1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6044342.png)

![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)
![4-amino-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6044356.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2H-pyran-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6044362.png)

![methyl 5-{1-[(4-methoxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6044375.png)
![4-[(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6044379.png)